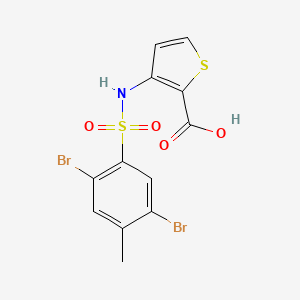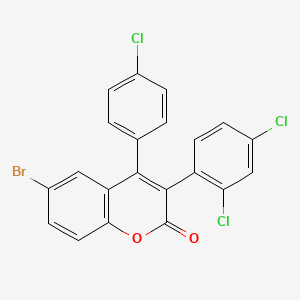
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, also known as BDCOC, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant interest among researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, due to its complex structure, has been the subject of research focused on synthesis and structural analysis. For instance, Manolov et al. (2012) explored the crystal structure of a related compound, highlighting the significance of p-p stacking in the formation of linear chains in crystallography. This kind of research underpins the understanding of molecular interactions and stability, essential for the development of novel materials and drugs (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Potential Applications
The compound's reactivity has been a subject of interest, leading to insights into its potential applications in synthetic chemistry. Shchepin et al. (2006) investigated reactions involving zinc enolates and 3-aroyl-6-bromochromen-2-ones, unveiling pathways to synthesize derivatives with specific stereoisomers. These findings are pivotal for designing compounds with desired biological activities, such as potential anticancer agents or materials with unique electronic properties (Shchepin, Korzun, Vakhrin, Silaichev, Ezhikova, & Kodess, 2006).
Microwave-Assisted Synthesis
In a study by Dao et al. (2018), microwave-assisted cyclization techniques were applied to synthesize analogues of the chromen-2-one structure, showcasing a method to efficiently produce compounds under mildly basic conditions. This method's significance lies in its ability to streamline the synthesis process, potentially lowering production costs and environmental impact in pharmaceutical and material science applications (Dao, Ho, Lim, & Cho, 2018).
Catalysis and Reaction Optimization
Further, research on catalysis and reaction conditions has been conducted to optimize the synthesis of related chromen-2-one derivatives. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]coumarins, which are structurally related to 6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one. This research contributes to the broader understanding of catalytic processes in organic synthesis, potentially leading to more sustainable and efficient production methods for complex organic compounds (Salari, Mosslemin, & Hassanabadi, 2016).
Propriétés
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10BrCl3O2/c22-12-3-8-18-16(9-12)19(11-1-4-13(23)5-2-11)20(21(26)27-18)15-7-6-14(24)10-17(15)25/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPWSBFFNZRHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10BrCl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxypyridin-4-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2732434.png)
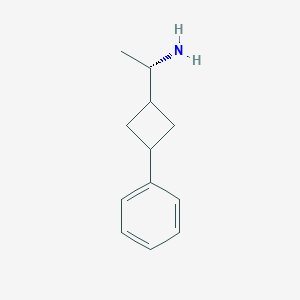
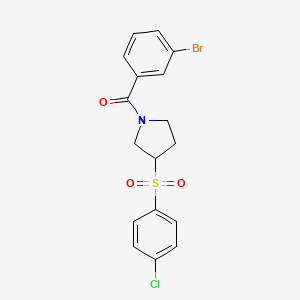
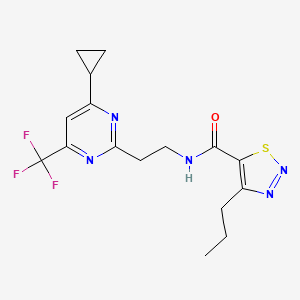
![Isoxazol-5-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2732439.png)
![Ethyl 4-((4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2732440.png)
![N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2732441.png)
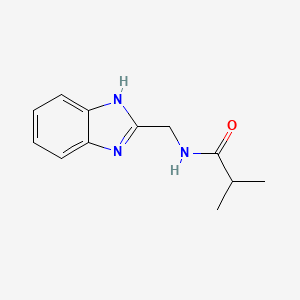
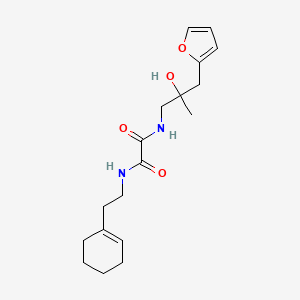
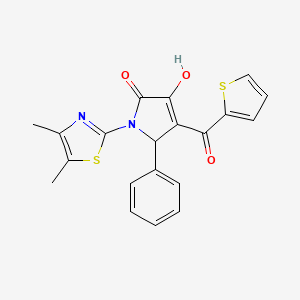
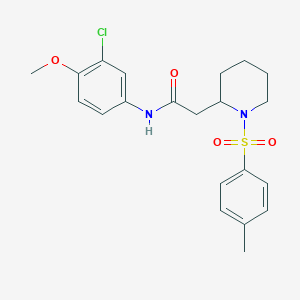
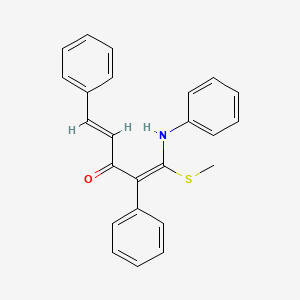
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
